

An In-depth Technical Guide to 2-Acetylpyridine (CAS 1122-62-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetylpyridine

Cat. No.: B122185

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Acetylpyridine** (CAS No. 1122-62-9), a versatile heterocyclic ketone with significant applications in pharmaceutical and chemical industries. This document outlines its physicochemical properties, detailed synthesis protocols, analytical characterization, and its role in drug development, particularly as a scaffold for potent therapeutic agents.

Core Physicochemical and Spectroscopic Data

2-Acetylpyridine is a colorless to light yellow liquid with a distinct tobacco-like aroma.^[1] Its key properties are summarized in the tables below for easy reference and comparison.

Physicochemical Properties

Property	Value	Reference(s)
CAS Number	1122-62-9	[2]
Molecular Formula	C ₇ H ₇ NO	[2]
Molecular Weight	121.14 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[3]
Melting Point	8 to 10 °C	[2]
Boiling Point	188 to 189 °C	[2]
Density	1.08 g/mL at 25 °C	[2]
Flash Point	73 °C	[2]
Solubility	Soluble in water (18.2 g/100g @ 25°C), alcohol, and ether. Slightly soluble in carbon tetrachloride.	[4]

Spectroscopic Data

Spectroscopic Method	Key Features	Reference(s)
¹ H NMR	Spectra available for review.	[3]
¹³ C NMR	Spectra available for review.	[5]
Mass Spectrometry (MS)	Spectra available for review.	[3]
Infrared (IR) Spectroscopy	Spectra available for review.	[3]

Synthesis of 2-Acetylpyridine: Experimental Protocols

Several synthetic routes to **2-Acetylpyridine** have been established. Below are detailed methodologies for two common and effective preparation methods.

Synthesis via Grignard Reaction from 2-Bromopyridine

This method involves the acylation of a Grignard reagent formed from 2-bromopyridine.[2]

Experimental Protocol:

- **Grignard Reagent Formation:** To a flask containing magnesium turnings (1.2 equivalents) and a crystal of iodine in dry tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of 2-bromopyridine (1 equivalent) in dry THF dropwise. The reaction is initiated with gentle heating and then maintained at reflux for 1-2 hours until the magnesium is consumed.
- **Acylation:** Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Slowly add a solution of acetyl chloride (1.1 equivalents) in dry THF dropwise, maintaining the temperature below 5 °C.
- **Work-up:** After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- **Extraction and Purification:** Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure **2-Acetylpyridine**. [6]

Multi-step Synthesis from 2-Picolinic Acid

This route involves the conversion of 2-picolinic acid to its acid chloride, followed by reaction with a malonic ester and subsequent hydrolysis and decarboxylation.[7][8]

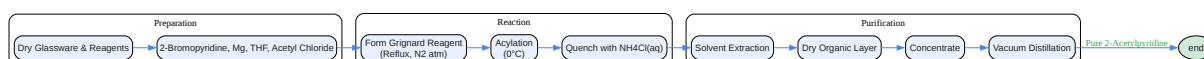
Experimental Protocol:

- **Formation of 2-Picolinoyl Chloride:** In a round-bottom flask, suspend 2-picolinic acid (1 equivalent) in an inert solvent such as toluene. Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to 55-65 °C and add thionyl chloride (1.2 equivalents) dropwise. Reflux the reaction for 2-3 hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-picolinoyl chloride, which can be used directly in the next step.[7][8]

- **Malonic Ester Condensation:** In a separate flask, prepare a solution of a suitable dialkyl malonate (e.g., diethyl malonate, 1.5 equivalents) and a base (e.g., sodium ethoxide, 1.5 equivalents) in an inert solvent like ethanol. Cool the solution to 0 °C and add the crude 2-picolinoyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
- **Hydrolysis and Decarboxylation:** Add an aqueous acid solution (e.g., 10% sulfuric acid) to the reaction mixture and heat to reflux for 4-6 hours to effect hydrolysis and decarboxylation.
- **Work-up and Purification:** Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate). Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Purify the resulting crude **2-Acetylpyridine** by vacuum distillation.^{[7][8]}

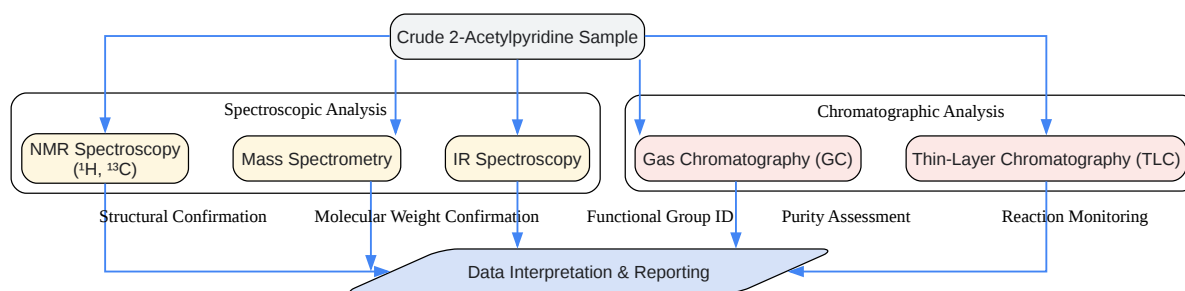
Experimental and Synthetic Workflows

To visualize the laboratory procedures, the following diagrams illustrate the workflows for the synthesis and analysis of **2-Acetylpyridine**.



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Caption: Workflow for the synthesis of **2-Acetylpyridine** via Grignard reaction.



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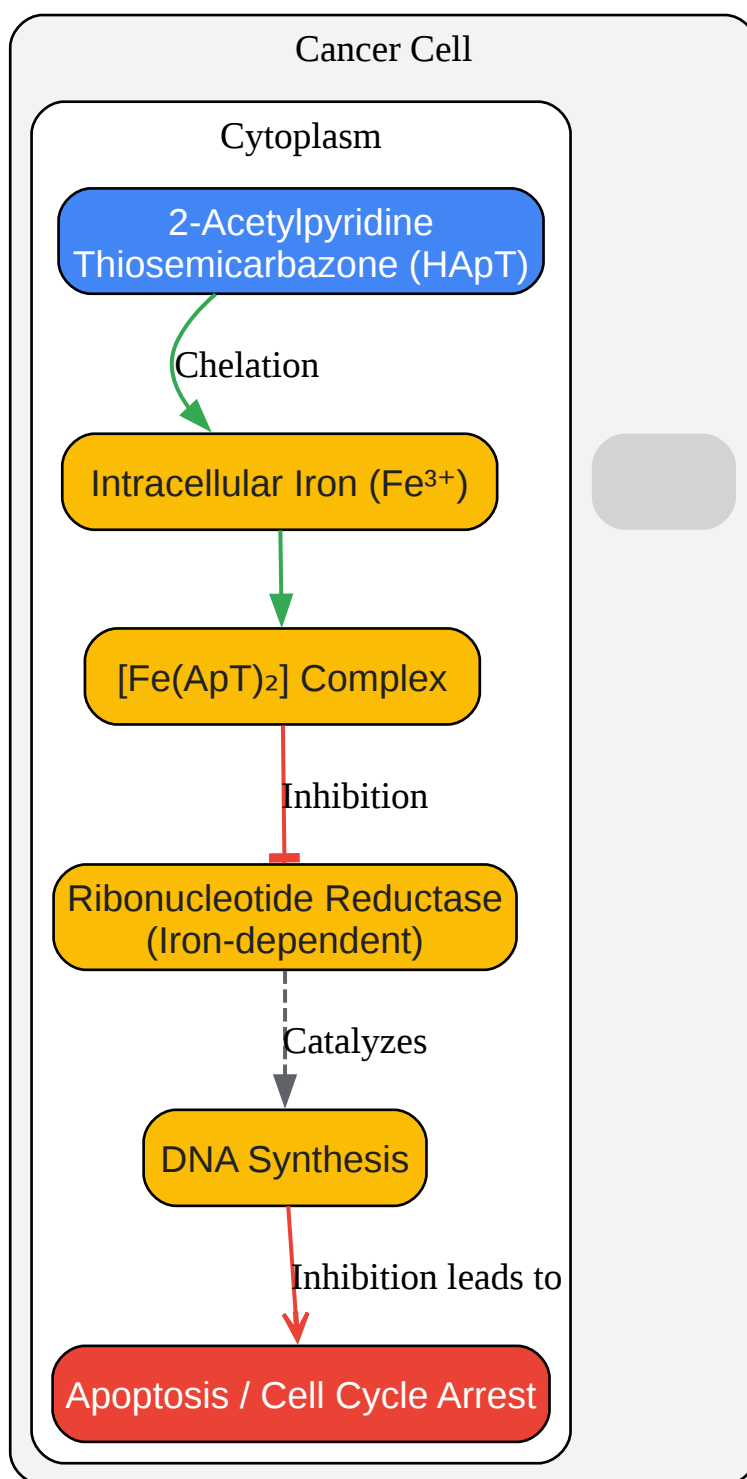
Caption: General workflow for the analysis and characterization of **2-Acetylpyridine**.

Role in Drug Development and Proposed Mechanism of Action

2-Acetylpyridine serves as a crucial building block in the synthesis of various pharmaceutical compounds.[9] Of particular interest are its thiosemicarbazone derivatives, which have demonstrated potent antiproliferative and antimalarial activities.[10][11][12]

The primary mechanism of action for **2-acetylpyridine** thiosemicarbazones is believed to be their function as potent iron chelators.[10][11] Iron is an essential cofactor for ribonucleotide reductase, a key enzyme in the synthesis of DNA. By chelating intracellular iron, these compounds inhibit the action of ribonucleotide reductase, thereby halting DNA synthesis and preventing cell proliferation. This makes them promising candidates for anticancer therapies. [13]

The redox activity of the iron complexes formed by these ligands is also a critical factor in their biological efficacy.[10][11]



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Caption: Proposed mechanism of action for **2-acetylpyridine** thiosemicarbazones.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Acetylpyridine (CAS 1122-62-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122185#2-acetylpyridine-cas-number-1122-62-9-information]

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